molecular formula C23H15ClN2OS B11088583 (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B11088583
M. Wt: 402.9 g/mol
InChI Key: FHHQPUWDCKYXEO-QGOAFFKASA-N
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Description

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is a complex organic compound that features a benzothiazole moiety, a chlorobenzyl ether group, and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Ether Formation: The chlorobenzyl ether group is introduced by reacting 4-chlorobenzyl alcohol with the appropriate phenol derivative under acidic conditions.

    Vinyl Cyanide Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core structure.

    Chlorobenzyl Ethers: Compounds such as 4-chlorobenzyl alcohol and 4-chlorobenzyl chloride are structurally related.

    Vinyl Cyanides: Compounds like acrylonitrile and crotonitrile have similar nitrile functional groups.

Uniqueness

What sets (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE apart is the combination of these functional groups in a single molecule, which can impart unique chemical and biological properties

Properties

Molecular Formula

C23H15ClN2OS

Molecular Weight

402.9 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile

InChI

InChI=1S/C23H15ClN2OS/c24-19-9-5-17(6-10-19)15-27-20-11-7-16(8-12-20)13-18(14-25)23-26-21-3-1-2-4-22(21)28-23/h1-13H,15H2/b18-13+

InChI Key

FHHQPUWDCKYXEO-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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